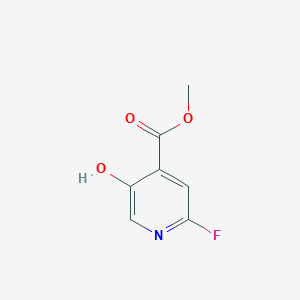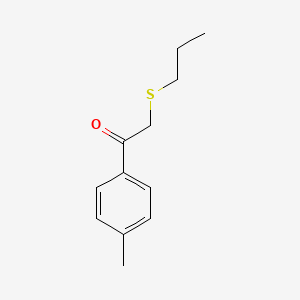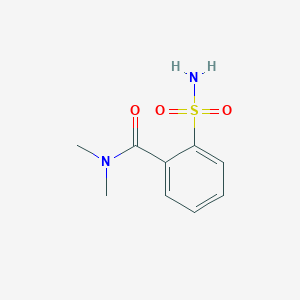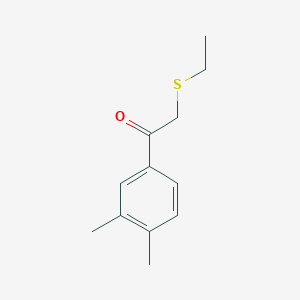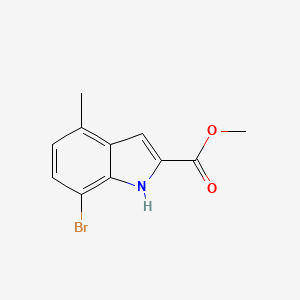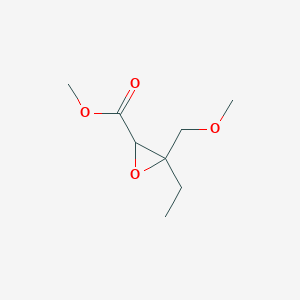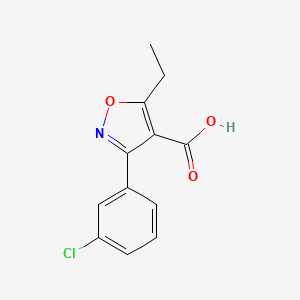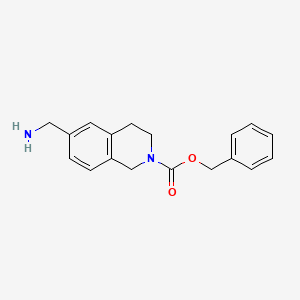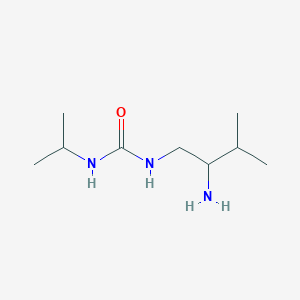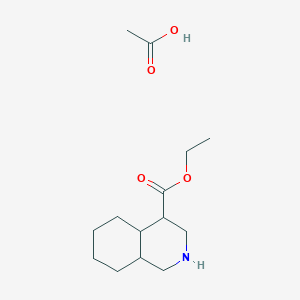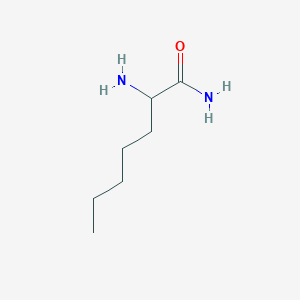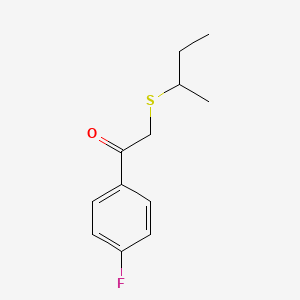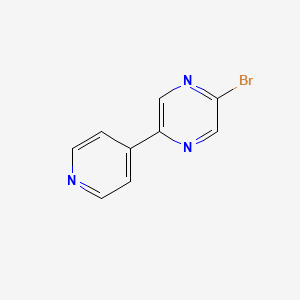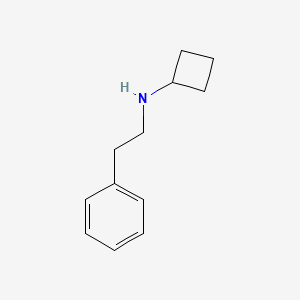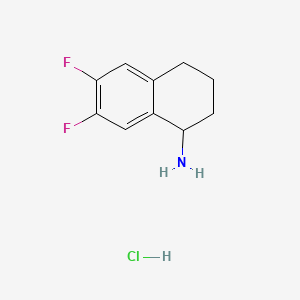
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride is a chemical compound with the molecular formula C10H12ClF2N It is a derivative of tetrahydronaphthalene, characterized by the presence of two fluorine atoms at the 6th and 7th positions and an amine group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where a fluorinated aromatic compound undergoes alkylation to introduce the tetrahydronaphthalene moiety. Another method is the Suzuki coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, resulting in various physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalen: A dopamine analog studied for its binding to dopamine receptors.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine:
Uniqueness
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 6th and 7th positions enhances its stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H12ClF2N |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12;/h4-5,10H,1-3,13H2;1H |
InChI Key |
GZEHTWINPJFOHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


